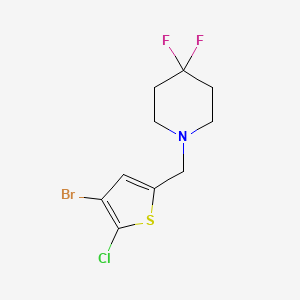
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a difluoromethyl group and a thiophene ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine can be achieved through a multi-step process:
Synthesis of 4-Bromo-5-chlorothiophene-2-carbaldehyde: This intermediate can be prepared by bromination and chlorination of thiophene-2-carbaldehyde.
Formation of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)piperidine: The aldehyde group of 4-Bromo-5-chlorothiophene-2-carbaldehyde is reduced to a hydroxymethyl group, followed by its reaction with piperidine to form the corresponding piperidine derivative.
Introduction of Difluoromethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the piperidine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
Substitution Products: Compounds with different substituents on the thiophene ring.
Oxidation Products: Oxidized derivatives of the thiophene and piperidine rings.
Reduction Products: Reduced derivatives of the thiophene and piperidine rings.
Coupling Products: More complex heterocyclic compounds formed through coupling reactions.
Scientific Research Applications
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving thiophene and piperidine derivatives.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiophene and piperidine rings can interact with specific biological targets through various non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropiperidine: The compound itself.
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-fluoropiperidine: A similar compound with only one fluorine atom on the piperidine ring.
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)piperidine: A similar compound without the difluoromethyl group.
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4,4-difluoropyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, as well as the difluoromethyl group on the piperidine ring. These structural features can impart specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11BrClF2NS |
|---|---|
Molecular Weight |
330.62 g/mol |
IUPAC Name |
1-[(4-bromo-5-chlorothiophen-2-yl)methyl]-4,4-difluoropiperidine |
InChI |
InChI=1S/C10H11BrClF2NS/c11-8-5-7(16-9(8)12)6-15-3-1-10(13,14)2-4-15/h5H,1-4,6H2 |
InChI Key |
JHKINIKAICONKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=C(S2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


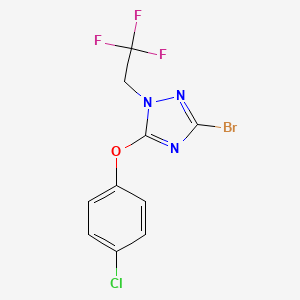
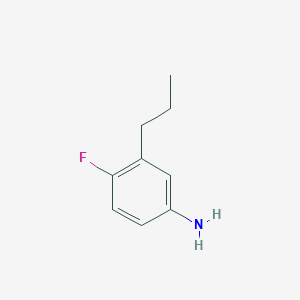
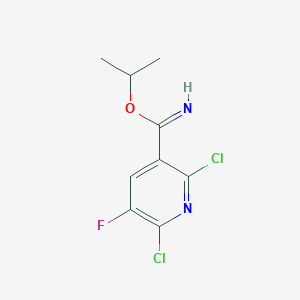
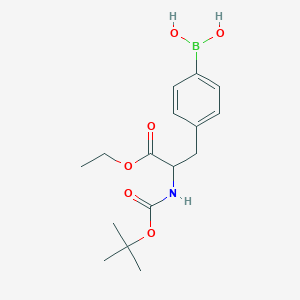
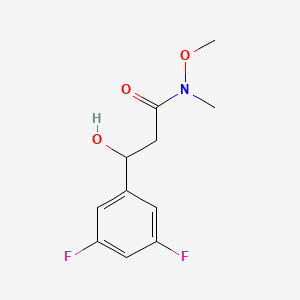
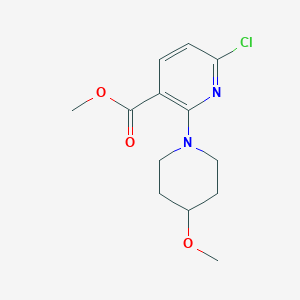
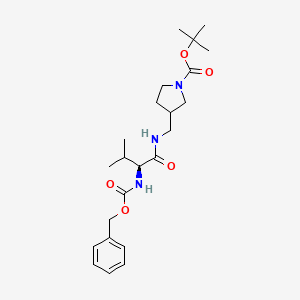
![(S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14767239.png)

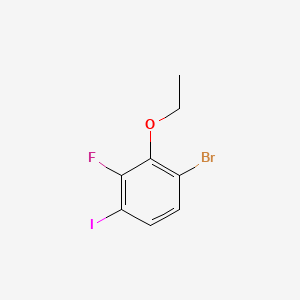
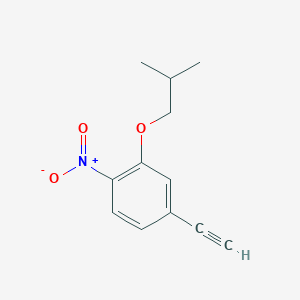
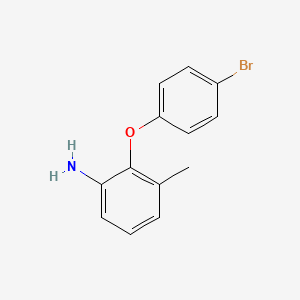

![3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14767284.png)
